Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate
Description
Structural Characterization of Ethyl 2-Bromo-4-(4-Bromo-2-Methylphenyl)Thiazole-5-Carboxylate
Molecular Architecture and Crystallographic Analysis
The molecular formula of this compound is C₁₃H₁₁Br₂NO₂S , with a molecular weight of 405.11 g/mol . Its IUPAC name, ethyl 2-bromo-4-(4-bromo-2-methylphenyl)-1,3-thiazole-5-carboxylate, reflects the presence of a thiazole ring substituted with bromine atoms at positions 2 and 4 (of the attached phenyl group), an ethyl carboxylate group at position 5, and a methyl group at the ortho position of the phenyl ring.
The compound’s structural representation is defined by its SMILES notation (CCOC(=O)C1=C(N=C(S1)Br)C2=C(C=C(C=C2)Br)C) and InChI key (HJKYIKOMXUQNQY-UHFFFAOYSA-N). While crystallographic data for this specific compound are not available in the provided sources, analogous thiazole derivatives, such as methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, exhibit monoclinic crystal systems with intermolecular hydrogen bonding influencing lattice stability. For this compound, steric effects from the ortho-bromine and methyl groups likely impose torsional constraints on the phenyl-thiazole linkage, affecting packing efficiency.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Br₂NO₂S |
| Molecular Weight | 405.11 g/mol |
| IUPAC Name | Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)-1,3-thiazole-5-carboxylate |
| SMILES | CCOC(=O)C1=C(N=C(S1)Br)C2=C(C=C(C=C2)Br)C |
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this compound are not explicitly provided, insights can be inferred from structurally related brominated thiazoles. For example:
- ¹H NMR : The ethyl group’s methylene protons are expected to resonate as a quartet near δ 4.3–4.4 ppm , while the methyl protons of the phenyl ring may appear as a singlet near δ 2.5 ppm . Aromatic protons on the phenyl and thiazole rings would likely resonate in the δ 6.9–7.8 ppm range, split into multiplets due to coupling with adjacent protons.
- ¹³C NMR : The thiazole ring’s carbons (C-2 and C-4) bearing bromine substituents would appear downfield near δ 125–135 ppm , while the carbonyl carbon of the ester group would resonate near δ 165–170 ppm .
Infrared (IR) Spectroscopy
Key IR absorption bands include:
- C=O Stretch : Strong peak near 1700–1750 cm⁻¹ (ester carbonyl).
- C-Br Stretch : Medium-intensity bands at 550–650 cm⁻¹ .
- C-N and C-S Stretches : Bands in the 1100–1250 cm⁻¹ range.
UV-Vis Spectroscopy
The conjugated π-system of the thiazole and phenyl rings is expected to absorb in the 250–300 nm range, characteristic of aromatic and heteroaromatic systems. The bromine substituents may induce a red shift due to their electron-withdrawing effects.
Comparative Analysis with Analogous Thiazole Derivatives
This compound differs from simpler thiazole derivatives in both steric and electronic properties:
- Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate : Replacing the 4-bromo-2-methylphenyl group with a methyl group reduces molecular weight (250.11 g/mol vs. 405.11 g/mol) and eliminates π-π stacking interactions, simplifying crystallization.
- Pyrazole-Thiazole Hybrids : Derivatives like those in fluxapyroxad-inspired antifungal agents exhibit enhanced bioactivity due to flexible thiazole backbones, whereas the rigid phenyl-thiazole linkage here may limit conformational adaptability.
- Methyl 2-Amino-4-(Methoxymethyl)Thiazole-5-Carboxylate : The absence of bromine and presence of amino/methoxymethyl groups in this analog reduce electrophilicity, altering reactivity in substitution reactions.
Electronic Structure Calculations via DFT Methods
Density Functional Theory (DFT) calculations could elucidate the electronic structure of this compound. Key predicted features include:
- HOMO-LUMO Gap : The electron-withdrawing bromine atoms and ester group likely lower the LUMO energy, enhancing electrophilicity.
- Electrostatic Potential Maps : Regions of high electron density (e.g., thiazole sulfur and ester oxygen) may act as nucleophilic sites, while bromine atoms create localized positive charges.
- Charge Distribution : Natural Bond Orbital (NBO) analysis would quantify the electron-withdrawing effects of bromine, influencing reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C13H11Br2NO2S |
|---|---|
Molecular Weight |
405.11 g/mol |
IUPAC Name |
ethyl 2-bromo-4-(4-bromo-2-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11Br2NO2S/c1-3-18-12(17)11-10(16-13(15)19-11)9-5-4-8(14)6-7(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
HJKYIKOMXUQNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method involves the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 2 (thiazole ring) and 4 (aryl ring) undergo nucleophilic substitution under varying conditions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Bromine displacement | K₂CO₃, DMF, 80°C with amines or thiols | 2-Amino- or 2-thiol-substituted thiazoles | 70–85% |
| Aryl bromine substitution | Pd(PPh₃)₄, Suzuki coupling partners | Biaryl derivatives via cross-coupling | 60–75% |
Key Observations :
-
The thiazole C2-bromine exhibits higher reactivity than the aryl bromine due to electronic effects of the heterocycle.
-
Steric hindrance from the 2-methylphenyl group slows substitution at the aryl bromine.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis or transesterification:
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂SO₄, reflux | 2-Bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylic acid | Intermediate for amide synthesis |
| Basic hydrolysis | NaOH/EtOH, 60°C | Same carboxylic acid (higher purity) | Pharmaceutical precursors |
| Reduction | LiAlH₄, THF, 0°C → RT | Primary alcohol derivative | Polymeric materials |
Yield Data :
-
Acidic hydrolysis: 78%
-
Basic hydrolysis: 92%
Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling reactions to form complex architectures:
| Coupling Type | Catalyst System | Products | Selectivity |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄, toluene/water | Biaryl-thiazole hybrids | C2-bromine reacts first |
| Ullmann-type | CuI, 1,10-phenanthroline, DMF, 120°C | Aryl-aminated thiazoles | Requires excess nucleophile |
Case Study :
A Suzuki coupling with phenylboronic acid produced a biaryl-thiazole derivative with 85% yield , confirmed by ¹H NMR and HRMS.
Oxidation and Reduction Pathways
Controlled redox reactions modify substituents:
| Process | Reagents | Outcome | Mechanistic Notes |
|---|---|---|---|
| Thiazole ring oxidation | KMnO₄, H₂O, 100°C | Sulfoxide/sulfone formation | Limited by bromine stability |
| Side-chain reduction | H₂, Pd/C, EtOH | Dehalogenation at aryl bromine | Requires high pressure |
Limitations :
-
Over-oxidation risks degradation of the thiazole core.
-
Bromine substituents inhibit catalytic hydrogenation efficiency.
Comparative Reactivity Table
A comparison with analogous thiazoles highlights unique features:
Mechanistic Insights
-
Electronic Effects : Electron-withdrawing ester and bromine groups activate the thiazole ring for electrophilic attacks.
-
Steric Effects : The 2-methylphenyl group hinders access to the aryl bromine, favoring thiazole-based reactivity.
-
Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, highlighting their potential as antimicrobial agents.
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. Further investigations are required to elucidate the mechanisms of action and confirm these effects in clinical settings.
3. Drug Development
this compound serves as a scaffold for synthesizing new drug candidates. Its ability to interact with biological targets makes it a valuable starting point for developing therapeutics aimed at various diseases.
Material Science Applications
1. Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating materials with specific properties such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices can lead to innovative materials with tailored functionalities.
2. Coatings and Adhesives
Due to its chemical structure, this compound can be employed in formulating coatings and adhesives that require specific adhesion properties and durability under various environmental conditions.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the thiazole ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Substituent Effects on Reactivity: Bromine at position 2 increases electrophilicity, making the target compound more reactive than analogues with methyl or trifluoromethyl groups .
- Molecular Weight and Lipophilicity : The target compound has the highest molecular weight (~435.1 g/mol) due to dual bromine substituents, suggesting increased lipophilicity compared to lighter analogues like Ethyl-4-methyl-2-(4-CF₃Ph)thiazole-5-carboxylate (329.3 g/mol) .
Physicochemical Properties
- Similar features are expected for the target compound.
- Stability : Bromine substituents may reduce hydrolytic stability compared to methyl or CF₃ groups, necessitating inert storage conditions .
Biological Activity
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structure which includes bromine substituents and an ethyl ester group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The chemical structure of this compound can be represented by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H11Br2NO2S |
| Molecular Weight | 405.11 g/mol |
| IUPAC Name | Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)-1,3-thiazole-5-carboxylate |
| InChI Key | HJKYIKOMXUQNQY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)C2=C(C=C(C=C2)Br)C |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine atoms enhances its lipophilicity, potentially increasing its binding affinity to biological targets. The thiazole ring structure contributes to its pharmacological properties, making it a promising candidate for further research.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various microbial strains, showing promising results:
- Activity against Candida albicans : The compound demonstrated a minimum inhibitory concentration (MIC) range of 3.92–4.01 mM, indicating moderate antifungal activity compared to standard treatments like fluconazole .
- Activity against bacteria : In studies involving Gram-positive bacteria, compounds similar to this compound displayed MIC values between 1.95–15.62 μg/mL against species such as Micrococcus luteus and Bacillus spp. .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro studies revealed that this compound exhibited IC50 values less than that of doxorubicin in certain cell lines, suggesting strong anticancer potential .
Structure–Activity Relationship (SAR)
The biological activity of thiazoles is often influenced by their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine) enhances antibacterial activity while electron-donating groups can improve anticancer efficacy.
- Positioning of Functional Groups : The specific arrangement of substituents on the thiazole ring significantly affects the compound's interaction with biological targets, impacting both potency and selectivity .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole compounds were effective against resistant strains of bacteria, with some derivatives showing enhanced activity due to specific substitutions .
- Cancer Research : Another investigation into thiazole-based compounds revealed that modifications at the phenolic position led to increased cytotoxicity against human glioblastoma and melanoma cells, underscoring the importance of structural optimization in drug design .
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate?
A common approach involves cyclocondensation of brominated precursors with thiourea derivatives. For example, thiazole rings can be synthesized via reactions of α-bromo ketones or esters with thiourea under reflux conditions in ethanol or THF . Subsequent bromination at the 2-position of the thiazole ring may require electrophilic brominating agents like NBS (N-bromosuccinimide) in DMF or CCl₄. Post-synthetic purification typically involves column chromatography (e.g., hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR confirm the thiazole backbone and substituents. Aromatic protons appear as doublets in δ 7.0–8.0 ppm, while methyl groups resonate at δ 2.3–2.6 ppm. The ethyl ester group shows a quartet (~δ 4.3 ppm) and triplet (~δ 1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., m/z ≈ 433 for C₁₃H₁₀Br₂NO₂S) .
- FTIR : Key bands include C=O (ester, ~1700 cm⁻¹), C-Br (~600 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Q. How can the solubility and stability of this compound be optimized for biological assays?
Use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous stability, prepare stock solutions in DMSO (≤5% v/v) and avoid prolonged exposure to light or moisture. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How do bromine substituents influence the electronic properties and reactivity of the thiazole core?
Bromine’s electron-withdrawing effect reduces electron density on the thiazole ring, directing electrophilic substitutions to the 5-position. Comparative studies with non-brominated analogs (e.g., methyl or trifluoromethyl derivatives) show decreased reactivity in Suzuki-Miyaura couplings due to steric hindrance . DFT calculations (B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict sites for functionalization .
Q. What crystallographic methods resolve structural ambiguities in polymorphic forms of this compound?
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement, with H atoms placed geometrically and thermal parameters adjusted using riding models. Twinning or disorder may require SHELXD for structure solution .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts, π-π stacking) and identifies dominant packing motifs. For example, C-Br···π interactions often stabilize the lattice in brominated thiazoles .
Q. How can contradictions in biological activity data be addressed when testing this compound as a kinase inhibitor?
- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm IC₅₀ values.
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out PAINS (pan-assay interference compounds) artifacts .
- Molecular Dynamics Simulations : Analyze binding modes in kinase ATP pockets (e.g., using AutoDock Vina) to reconcile discrepancies between in vitro and cellular activity .
Q. What strategies enable regioselective functionalization of the 4-(4-bromo-2-methylphenyl) moiety?
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos with aryl bromides and primary amines in toluene at 110°C .
- Photoredox Catalysis : Under blue LED light, Ir(ppy)₃ catalyzes C-H amidation at the methyl-substituted phenyl position without directing groups .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Brominated Thiazoles
| Parameter | Value (Example) | Technique | Reference |
|---|---|---|---|
| Space Group | P2₁/c | SCXRD | |
| Br···Br Distance (Å) | 3.45 | Hirshfeld Analysis | |
| R-Factor (%) | 4.2 | SHELXL Refinement |
Q. Table 2. Synthetic Yields Under Varied Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 25 | 62 |
| Br₂ | CCl₄ | 0 | 48 |
| HBr/H₂O₂ | AcOH | 70 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
